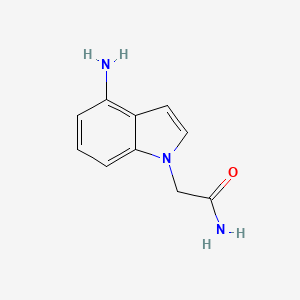

2-(4-Amino-1H-indol-1-YL)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(4-aminoindol-1-yl)acetamide |

InChI |

InChI=1S/C10H11N3O/c11-8-2-1-3-9-7(8)4-5-13(9)6-10(12)14/h1-5H,6,11H2,(H2,12,14) |

InChI Key |

ATEDDOJUASSZHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CC(=O)N)N |

Origin of Product |

United States |

Elucidation of Structure Activity Relationships Sar for 2 4 Amino 1h Indol 1 Yl Acetamide Analogues

Influence of Indole (B1671886) Ring Substitution Patterns on Biological Activity

The indole nucleus offers multiple positions for substitution, allowing for fine-tuning of a compound's steric, electronic, and lipophilic properties.

Modifications at various positions on the indole ring can significantly influence the biological efficacy of 2-(4-amino-1H-indol-1-yl)acetamide analogues. The N1 position, occupied by the acetamide (B32628) group in the parent compound, is a primary site for modification. Research on related indole structures shows that the nature of the N1 substituent is crucial for activity.

Substitutions at the C2 and C3 positions of the indole core also play a pivotal role. For instance, in a series of 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, the bulky adamantane (B196018) group at the C2 position was a key feature of the synthesized compounds, which were evaluated for their anti-proliferative activity. nih.gov The indole-3-acetic acid moiety, a related structure, can be reacted to form indole-3-acetamides, indicating that the C3 position is a versatile handle for derivatization. nih.gov

The aromatic benzene (B151609) ring portion of the indole scaffold provides further opportunities for modification. In studies of related indole-3-acetamides, the introduction of various substituents on an attached phenyl ring (analogous to the indole's own aromatic ring) demonstrated a clear impact on inhibitory activity against the α-amylase enzyme. nih.gov Halogenated derivatives, in particular, showed potent activity. For example, a compound with a fluorine atom at the para position of the phenyl ring exhibited strong inhibition. nih.gov This suggests that electron-withdrawing or lipophilic groups on the aromatic part of the indole ring of this compound could similarly modulate its biological profile.

Table 1: Effect of Aromatic Ring Substitution on α-Amylase Inhibitory Activity of selected 2-(1H-indol-3-yl)-N-phenylacetamide Analogues This table is based on data for a related class of indole acetamides to illustrate the principles of aromatic ring substitution.

| Compound | Substituent on Phenyl Ring | IC₅₀ (μM) nih.gov |

| 15 | 4-Fluoro | 1.09 ± 0.11 |

| 6 | 4-Methoxy | 1.10 ± 0.12 |

| 11 | 3-Hydroxy-4-methoxy | 1.12 ± 0.10 |

| 18 | 4-Chloro | 1.25 ± 0.15 |

| Acarbose (Standard) | - | 0.92 ± 0.40 |

The amino group at the C4 position of the indole ring is a distinguishing feature of this compound. While direct SAR studies on this specific compound are limited, the role of amino groups on aromatic rings is well-documented in medicinal chemistry. Such groups can serve as critical hydrogen bond donors, forming key interactions with biological targets. The position of this group influences its vector in space, determining its ability to reach specific acceptor sites in a receptor or enzyme active site.

Furthermore, the C4-amino group is a prime site for derivatization. It can be acylated, alkylated, or converted into other functional groups to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For example, converting the primary amine to a secondary or tertiary amine, or to an amide or sulfonamide, would drastically alter its hydrogen bonding capacity and steric profile, thereby modulating biological activity. Studies on C-4-amino acid substituted monobactams have highlighted the importance of this type of substitution pattern for antibacterial activity, underscoring the general significance of a C4-amino moiety. nih.gov

Contribution of the Acetamide Linker to Molecular Recognition and Biological Efficacy

The length and flexibility of the linker are critical determinants of biological activity. The two-atom chain of the acetamide linker dictates the spatial relationship between the indole ring and the terminal amide. Shortening the linker (e.g., to an oxamide (B166460) derivative) or lengthening it (e.g., to a propionamide (B166681) derivative) would alter this distance, potentially disrupting or creating optimal interactions with a target protein. In other molecular scaffolds, the replacement of an acetamide side chain with other groups has been shown to be a key modification for improving biological activity. duke.edu The versatility of the amide function makes it an appealing and synthetically accessible component to include in linker design. nih.gov

The amide bond itself is a crucial element for molecular recognition. It possesses a strong hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These features allow it to form strong and specific interactions with amino acid residues in a protein binding pocket, such as aspartate, glutamate, serine, or the peptide backbone itself. nih.gov

The conformational preference of the amide bond, which is typically planar and favors a trans geometry, imparts a degree of rigidity to the linker. This conformational constraint can be advantageous, as it reduces the entropic penalty upon binding to a target. The orientation of the amide's hydrogen bonding groups is therefore well-defined, contributing to the specificity of ligand-target interactions.

Stereochemical Factors and Their Significance in Ligand-Target Interactions

While the parent compound this compound is achiral, the introduction of stereocenters into its analogues would have significant implications for biological activity. Biological systems, such as enzymes and receptors, are inherently chiral, and they frequently exhibit stereospecificity in their interactions with small molecules.

For example, substitution on the carbon atom between the indole nitrogen and the amide carbonyl would create a chiral center. The resulting (R)- and (S)-enantiomers would orient their substituents differently in three-dimensional space. One enantiomer might fit perfectly into a binding pocket, leading to a potent biological response, while the other enantiomer might bind weakly or not at all. In molecular modeling studies of other inhibitor classes, it has been observed that different isomers can adopt similar poses within a binding pocket, yet subtle differences can lead to variations in activity. nih.gov Therefore, should any analogue of this compound be designed with chiral centers, the separation and individual testing of the stereoisomers would be essential for a complete understanding of the SAR. duke.edu

SAR Studies of Indole-Acetamide Hybrids and Conjugates

The hybridization of an indole nucleus with an acetamide moiety creates a versatile scaffold that has been explored for various therapeutic applications. SAR studies on these hybrids reveal critical determinants for their biological activity, focusing on the nature and position of substituents on the indole ring and modifications of the acetamide group.

Influence of Substituents on the Indole Ring:

Research on various indole-containing compounds has consistently shown that the substitution pattern on the indole ring is a major determinant of biological activity. For instance, in a series of N-acetamide indole derivatives developed as antimalarial agents, modifications at the 6-position of the indole ring were found to be crucial. The introduction of a 1,3,4-oxadiazole (B1194373) moiety at this position was a key feature of the hit compounds. nih.gov Further optimization of this class of compounds would likely involve exploring a variety of substituents at this and other positions on the indole ring to enhance potency and metabolic stability.

Furthermore, the electronic properties of substituents on the indole ring play a significant role. In studies of 4-aminoquinoline (B48711) antimalarials, a related class of heterocyclic compounds, it was demonstrated that electron-withdrawing groups at the 7-position of the quinoline (B57606) ring (analogous to the 5- or 6-position of the indole ring) significantly influenced the compound's basicity and, consequently, its accumulation in the target parasite's acidic food vacuole and its antiplasmodial activity. nih.gov This principle can be extrapolated to suggest that introducing electron-withdrawing or electron-donating groups onto the benzene portion of the indole ring in this compound could modulate its electronic properties and biological activity.

Modifications of the Acetamide Linker and Terminal Group:

The acetamide portion of the molecule serves as a key linker and point of interaction. SAR studies on various classes of compounds containing an acetamide linker have demonstrated that its length, rigidity, and the nature of the terminal substituent are critical for activity.

For example, in a series of indole-3-acetamides evaluated as potential antihyperglycemic agents, the nature of the substituent on the terminal nitrogen of the acetamide was systematically varied. The results indicated that different alkyl, alkoxy, and halogen substituents on the N-phenyl ring of the acetamide moiety led to significant variations in α-amylase inhibitory activity. nih.gov Notably, a para-fluoro substituted derivative was identified as the most potent compound in that series, suggesting the importance of electronic and steric factors of the substituent on the terminal phenyl ring. nih.gov

The following table summarizes the SAR findings for a series of indole-3-acetamide (B105759) analogues with varying substituents on the N-phenyl ring, highlighting the impact on α-amylase inhibition.

| Compound | N-Phenyl Substituent | IC50 (µM) for α-Amylase Inhibition |

| 15 | 4-Fluoro | 1.09 ± 0.11 |

| 21 | 4-Chloro | 1.76 ± 0.2 |

| 13 | 4-Bromo | 2.1 ± 0.1 |

| 8 | 4-Methoxy | 2.15 ± 0.1 |

| 20 | 4-Iodo | 2.14 ± 0.08 |

| 10 | 3-Methoxy, 4-Methyl | 2.24 ± 0.06 |

| 16 | 3-Fluoro | 2.25 ± 0.05 |

| 14 | 3-Bromo | 2.27 ± 0.04 |

| 19 | 3-Iodo | 2.28 ± 0.08 |

| 22 | 4-Chloro, 3-Methyl | 2.33 ± 0.09 |

| 9 | 3,4-Dimethoxy | 2.42 ± 0.07 |

Data sourced from a study on indole-3-acetamides as potential antihyperglycemic agents. nih.gov

In the context of Aurora kinase inhibitors, a class of 1-acetanilide-4-aminopyrazole-substituted quinazolines was developed. These compounds feature a related acetamide-like linkage. SAR studies revealed that the substitution pattern on the acetanilide (B955) ring was critical for potent cellular activity. nih.gov This further underscores that for this compound analogues, exploration of a diverse range of substituents on a terminal aromatic ring, if present on the acetamide, would be a fruitful strategy for optimization.

Role of the 4-Amino Group:

The 4-amino group on the indole ring is a key feature of the parent compound. While direct SAR studies on modifications of this specific group in the context of the full this compound structure are lacking, its basicity and hydrogen bonding capacity are likely to be important for biological interactions. In related heterocyclic compounds like 4-aminoquinolines, this amino group is known to be crucial for their antimalarial activity, participating in key interactions with the biological target. scilit.comepa.gov It is plausible that acylation, alkylation, or incorporation of this amino group into larger heterocyclic systems would profoundly impact the biological profile of the resulting analogues.

Substitution on the indole ring: Particularly at positions 5 and 6, with both electron-withdrawing and electron-donating groups.

Modification of the acetamide side chain: Altering the length of the alkyl chain and introducing various substituents on a terminal group attached to the acetamide nitrogen.

Derivatization of the 4-amino group: Exploring how changes in its basicity and steric bulk affect activity.

These insights from related compound classes provide a rational basis for the design and synthesis of novel this compound analogues with potentially improved and diversified biological activities.

Molecular Mechanism of Action Mmoa of 2 4 Amino 1h Indol 1 Yl Acetamide and Its Analogues

Identification of Putative Biological Targets

The biological activity of 2-(4-Amino-1H-indol-1-YL)acetamide analogues is attributed to their interaction with a range of molecular targets, primarily enzymes and receptors that are crucial for various physiological and pathological processes.

Enzyme Inhibition Profiles (e.g., Kinases, Proteases, Hydrolases)

Analogues of this compound have demonstrated inhibitory activity against several key enzymes:

Heme Oxygenase-1 (HO-1): Certain acetamide-based indole (B1671886) derivatives have been identified as potent inhibitors of HO-1, an enzyme involved in heme catabolism and cytoprotection in cancer cells. nih.gov The inhibitory mechanism is based on a pharmacophore model that includes an iron(II)-binding group, a hydrophobic portion, and a central spacer. nih.gov

PfATP4: A series of N-acetamide indole analogues have shown promise as antimalarial agents by targeting PfATP4, a P-type ATPase in Plasmodium falciparum responsible for sodium ion export. nih.gov Notably, PfATP4 has no close orthologs in mammals, making it an attractive drug target. nih.gov

Tubulin Polymerization: Some N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been found to inhibit tubulin polymerization, a critical process for cell division. rsc.org This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. rsc.org

Heat Shock Protein 90 (HSP90): Novel 2-isoxazol-3-yl-acetamide analogues have been identified as HSP90 inhibitors with significant anti-HIV activity. researchgate.net HSP90 is a molecular chaperone that plays a crucial role in the folding and stability of many proteins required for viral replication. researchgate.net

| Analogue Class | Enzyme Target | Biological Activity | Reference |

| Acetamide-based indoles | Heme Oxygenase-1 (HO-1) | Antiproliferative | nih.gov |

| N-acetamide indoles | PfATP4 | Antimalarial | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides | Tubulin | Anticancer | rsc.org |

| 2-isoxazol-3-yl-acetamides | HSP90 | Anti-HIV | researchgate.net |

Receptor Binding and Modulation (e.g., GPR84, Aryl Hydrocarbon Receptor)

While the provided outline mentions GPR84 and the Aryl Hydrocarbon Receptor, current research on this compound and its direct analogues does not prominently feature interactions with these specific receptors. The primary focus of existing studies has been on the enzymatic targets detailed above. Further research is required to explore the potential binding and modulation of these and other receptors by this class of compounds.

Detailed Mechanistic Pathways

The interaction of this compound analogues with their biological targets triggers a cascade of downstream events, leading to the observed cellular effects.

Interference with Cellular Signaling Cascades (e.g., EGFR, MEK, ERK)

The primary signaling cascade identified for analogues of this compound is the induction of apoptosis.

Caspase-Dependent Apoptosis: A novel class of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives has been shown to induce apoptosis in cancer cells. nih.govmdpi.com Mechanistic studies revealed that these compounds lead to the cleavage of poly(ADP-ribose) polymerase (PARP) and a dose-dependent increase in the activity of caspase-3 and caspase-8, indicating a caspase-8-dependent apoptotic pathway. nih.gov

Information regarding the direct interference of these specific acetamide (B32628) analogues with signaling cascades such as EGFR, MEK, and ERK is not extensively covered in the currently available literature.

Modulation of Gene Expression and Epigenetic Mechanisms (e.g., Histone Modification)

Analogues of this compound have been shown to modulate gene expression, particularly in the context of viral infections.

Inhibition of HIV-1 Tat-mediated Transcription: Certain 1,3,4-oxadiazole (B1194373) derivatives containing indole and acetamide moieties have been found to inhibit the Tat-mediated transcription of the HIV-1 virus. researchgate.net These compounds were observed to inhibit the ejection of histone H3, which is necessary for viral transcription on the long-terminal repeat (LTR) promoter, suggesting an effect on epigenetic modulation of the LTR. researchgate.net

| Analogue | Mechanism | Effect | Reference |

| 1,3,4-oxadiazole derivatives with indole and acetamide | Inhibition of histone H3 ejection from the HIV-1 LTR promoter | Inhibition of Tat-mediated viral transcription | researchgate.net |

Interactions with Nucleic Acids and Proteins

The molecular mechanism of some this compound analogues involves direct or indirect interactions with viral proteins and nucleic acids.

Antiviral Activity against RSV: Derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide have demonstrated antiviral activity against the human respiratory syncytial virus (RSV). researchgate.netsemanticscholar.org One analogue was found to act as an inhibitor of membrane fusion, while another functioned at the stage of RSV genome replication/transcription, indicating interference with viral protein-mediated entry and nucleic acid synthesis. researchgate.netsemanticscholar.org

Tubulin Binding: As previously mentioned, certain acetamide indole derivatives inhibit tubulin polymerization. rsc.org This interaction is a direct binding to the tubulin protein, preventing its assembly into microtubules, which are essential components of the cytoskeleton. rsc.org

Cellular Responses and Phenotypic Effects

The cellular responses to indole-acetamide derivatives are diverse and contingent on the specific substitutions on the indole and acetamide moieties. These compounds have been shown to elicit significant phenotypic changes in various cell lines, particularly in the context of cancer research. The primary effects observed are the inhibition of cell proliferation and the induction of cell death.

A recurring theme in the study of indole-acetamide analogues is their ability to trigger apoptosis and cause cell cycle arrest in cancer cells. This is a critical mechanism for anti-cancer agents, as it leads to the controlled elimination of malignant cells.

Several studies have demonstrated the pro-apoptotic and cell cycle-inhibitory effects of various indole-acetamide derivatives. For instance, a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for their cytotoxic effects on human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). mdpi.com One of the most potent compounds in this series, designated as 5r, exhibited significant biological activity against HepG2 cells. mdpi.com Further investigation revealed that this compound induces apoptosis in a time- and dose-dependent manner, as evidenced by the cleavage of poly ADP-ribose polymerase (PARP), a key event in the apoptotic cascade. mdpi.com The apoptotic pathway was further elucidated, showing a dose-dependent increase in the activity of caspase-3 and caspase-8, while having minimal effect on caspase-9 activity, suggesting that the induced apoptosis is dependent on the caspase-8 pathway. mdpi.com

In another study, a new series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives were designed as novel anticancer agents. nih.gov The most potent of these, compound 10b, was found to induce dose-dependent growth arrest and apoptosis in A549 (lung cancer) and K562 (leukemia) cells. nih.gov Mechanistic studies indicated that this compound blocks the cell cycle in the G2/M phase. nih.gov Apoptosis induction was confirmed by DAPI staining, which showed characteristic nuclear changes, including the formation of apoptotic bodies. nih.gov The percentage of late apoptotic A549 cells increased significantly with increasing concentrations of compound 10b. nih.gov

Furthermore, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their antiproliferative activities. nih.gov The most promising compound, 7d, was found to induce apoptosis in a dose-dependent manner and arrest the cell cycle in the G2/M phase in MCF-7 cells. nih.gov

The withdrawal of specific amino acids, which are essential for cell growth and proliferation, can also lead to cell-cycle arrest. For example, lysine (B10760008) withdrawal causes an immediate halt in the cell cycle, while methionine withdrawal allows cells to complete their current cycle before entering a quiescent state. nih.gov This highlights the intricate connection between nutrient availability and cell cycle progression.

Table 1: Effects of Indole Acetamide Analogues on Apoptosis and Cell Cycle

| Compound/Analogue | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (5r) | HepG2 | Induction of caspase-8 dependent apoptosis | mdpi.com |

| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (10b) | A549, K562 | Induction of apoptosis and G2/M cell cycle arrest | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | MCF-7 | Induction of apoptosis and G2/M cell cycle arrest | nih.gov |

The influence of indole-acetamide derivatives extends to cellular metabolism and the response to oxidative stress. While direct studies on this compound are lacking, research on related structures provides valuable insights.

A study on 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives, investigated as inhibitors of the human respiratory syncytial virus (RSV), found that their in vivo efficacy was limited due to rapid metabolism. semanticscholar.org This suggests that the metabolic stability of these compounds is a critical factor influencing their biological activity.

In a different context, a series of indole-3-acetamides were synthesized and evaluated for their potential as antihyperglycemic and antioxidant agents. nih.gov The study focused on the inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The results indicated that these compounds could indeed inhibit α-amylase, suggesting a potential role in modulating glucose metabolism. nih.gov

While not directly involving indole acetamides, it is noteworthy that oxidative stress can initiate one-carbon metabolism, which in turn drives the generation of immunosuppressive cells. semanticscholar.org This highlights a potential link between the cellular redox state and metabolic pathways that could be influenced by compounds with antioxidant properties.

Table 2: Metabolic and Oxidative Stress-Related Effects of Indole Acetamide Analogues

| Compound/Analogue | System/Assay | Observed Effect | Reference |

|---|---|---|---|

| 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives | In vivo (mice) | Rapid metabolism affecting efficacy | semanticscholar.org |

| Indole-3-acetamides | In vitro (α-amylase inhibition assay) | Inhibition of α-amylase, suggesting modulation of carbohydrate metabolism | nih.gov |

Computational Chemistry and in Silico Investigations of 2 4 Amino 1h Indol 1 Yl Acetamide Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, typically a protein.

In the realm of indole (B1671886) derivatives, molecular docking has been widely employed to predict how these compounds interact with various protein targets. For instance, studies on indole-3-acetamide (B105759) derivatives have explored their binding modes within the active site of enzymes like α-amylase. nih.gov These simulations help in understanding the spatial arrangement of the ligand within the protein's binding pocket, which is crucial for its inhibitory activity.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction strength. Lower binding energies typically indicate a more stable ligand-protein complex. For example, in a study of substituted indazole derivatives targeting the aromatase enzyme, docking studies revealed compounds with binding affinities as low as -8.0 kcal/mol, suggesting strong potential for inhibition. derpharmachemica.com

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Indole-3-acetamide Derivatives | α-Amylase | Not explicitly stated in provided text, but interactions were identified. | nih.gov |

| Substituted Indazole Derivatives | Aromatase | -7.7 to -8.0 | derpharmachemica.com |

| 3-Substituted Indole Derivatives | Not specified | -8.5 | researchgate.net |

This table is interactive. You can sort and filter the data.

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are crucial for ligand binding. These "hotspots" are regions where interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking occur.

For example, in the docking of indole-3-acetamide derivatives with α-amylase, specific interactions with amino acid residues were identified, which are believed to be responsible for the observed inhibitory activity. nih.gov Similarly, studies on coumarin-indole hybrids as α-glucosidase inhibitors have pinpointed key residues involved in the binding, providing a rationale for the observed inhibitory potency. nih.gov Research on 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives as influenza neuraminidase inhibitors identified key residues such as ARG118, ASP151, and GLU119 as being important for the interaction. semanticscholar.org

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 2-((1H-indol-3-yl)thio)-N-phenylacetamide Derivatives | Influenza Neuraminidase | ARG118, ASP151, GLU119, TRP179, ARG293, PRO431 | Hydrogen bond, Hydrophobic | semanticscholar.org |

| Indole 2-carboxamide (B11827560) Derivatives | Human Liver Glycogen Phosphorylase (HLGP) | Glu190, Thr380, Lys191 | Hydrogen bond | nih.gov |

| Substituted Indazole Derivatives | Aromatase | Arg115, Met374 | Not specified | derpharmachemica.com |

| 3-Substituted Indole Derivatives | Not specified | GLU A: 57, TRP A: 59 | Pi-pi T-shaped, Pi-anion | researchgate.net |

This table is interactive. You can sort and filter the data.

Molecular Dynamics Simulations for Conformational Landscape and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the ligand-protein complex and the exploration of conformational changes.

MD simulations are used to evaluate the stability of the docked pose of a ligand in the protein's binding site. By analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the binding is stable. While specific MD studies on 2-(4-Amino-1H-indol-1-YL)acetamide were not found, this technique is a standard practice in computational drug design to validate docking results.

MD simulations are performed in a simulated physiological environment, often including water molecules, to understand the role of the solvent in the binding process. These simulations can also reveal conformational changes in both the ligand and the protein upon binding, which are not always apparent from static docking studies. This provides a more realistic and comprehensive understanding of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models are developed by correlating physicochemical properties or structural features of molecules (descriptors) with their experimentally determined biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on indole derivatives. For example, 2D and 3D-QSAR models have been developed for 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives as anti-influenza A virus agents. semanticscholar.orgresearchgate.net These models successfully predicted the activities of the compounds and provided insights into the structural features that are important for their antiviral effects. Another study focused on developing a QSAR model for benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase inhibitors, which showed good predictive power. eurjchem.com Similarly, a QSAR model for indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors was developed and used to predict the activity of other related compounds. nih.gov

The descriptors used in these models can be of various types, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high value for these parameters indicates a robust and predictive model.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, plays a pivotal role in forecasting the biological activity of novel compounds. These models establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity.

For acetamide (B32628) derivatives, studies have successfully used theoretical analysis to create models that correlate molecular properties with biological outcomes. For instance, in the context of anti-HIV agents, a correlation between the half-maximal effective concentration (pEC50) and specific molecular properties has been established. nih.gov Such models are trained using a set of known active and inactive compounds, and their predictive power is evaluated by how well they can forecast the activity of new or untested molecules. nih.gov The development of these predictive models is critical for prioritizing synthetic efforts, allowing researchers to focus on candidates with the highest probability of success.

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of a compound is governed by its physicochemical properties. Computational studies are employed to identify the key molecular descriptors that influence the therapeutic potential of this compound derivatives. These descriptors can be electronic, steric, or hydrophobic in nature.

Research on related acetamide and indole structures has highlighted several critical descriptors:

Electronic Properties : Descriptors such as electron affinity (A) and softness have been shown to have a significant contribution to biological activity. A positive correlation with electron affinity suggests that an increased ability to accept electrons enhances the compound's potency against certain targets, like HIV reverse transcriptase. nih.gov

Molecular Reactivity : Fukui functions and Average Local Ionization Energy (ALIE) surfaces are used to identify prospective reactive centers and sites prone to interaction with biological macromolecules. researchgate.net For instance, in pseudo-peptides derived from 2-amino-2-(1H-indole-2-yl) acetamides, the indole moiety's reactivity is influenced by the charge distributions in the ground state. researchgate.net

Drug-Likeness Parameters : Computational tools are used to calculate properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors to assess the "drug-likeness" of a compound. Studies on pseudo-peptides from indole acetamides indicate they possess high pharmaceutical potential based on these parameters. researchgate.net

The following table summarizes key physicochemical descriptors and their observed influence on the activity of related acetamide derivatives.

| Descriptor Category | Specific Descriptor | Influence on Biological Activity | Source |

| Electronic | Electron Affinity (A) | A higher value can positively correlate with increased anti-HIV activity. | nih.gov |

| Electronic | Softness | Has a significant contribution to the biological activity in anti-HIV compounds. | nih.gov |

| Reactivity | Fukui Functions | Identify reactive centers and sites prone to electrophilic or nucleophilic attack. | nih.govresearchgate.net |

| Conformational | Torsion Angles | Determine the planarity and overall 3D shape of the molecule, affecting receptor binding. | mdpi.com |

Virtual Screening and Rational Design Approaches

Virtual screening and rational design are cornerstones of modern computational drug discovery, enabling the efficient exploration of vast chemical spaces to identify promising new molecules and optimize existing leads.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown. This method relies on the knowledge of a set of molecules known to be active. A template molecule or a pharmacophore model is constructed based on the common structural features of these active compounds. This model is then used to search large compound libraries for molecules with similar features. nih.govnih.gov For example, an indole derivative, G24, was used as a template in an LBVS campaign to identify other indole derivatives as potent inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov

Structure-Based Virtual Screening (SBVS) is utilized when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. Molecular docking is the most common SBVS technique, where candidate molecules are computationally placed into the binding site of the target protein. A scoring function then estimates the binding affinity, allowing for the ranking of compounds. This approach was successfully used to discover indole acylguanidines as potent inhibitors of β-secretase (BACE1), a key target in Alzheimer's disease. nih.gov In another study, SBVS was used to screen for N-phenylacetamide derivatives as inhibitors of human tyrosinase (hTYR) and tyrosinase-related protein 1 (hTYRP1). mdpi.com

The table below provides examples of virtual screening campaigns involving indole or acetamide derivatives.

| Screening Method | Target Protein | Screened Library/Compound Class | Identified Hit/Lead | Source |

| Structure-Based (Docking) | β-secretase (BACE1) | In-house library | Indole acylguanidines | nih.gov |

| Ligand-Based | M. tuberculosis DNA gyrase | Commercial databases | Indole derivative 14 | nih.govnih.gov |

| Structure-Based | Human Tyrosinase (hTYR) | N-phenylacetamide derivatives | 2-methoxy containing furan-1,3,4-oxadiazole | mdpi.com |

| Ligand & Structure-Based | XIAP anti-apoptotic protein | ZINC database | Prenylated chalcones | mdpi.com |

In Silico Lead Optimization and Scaffold Hopping

Once initial "hit" compounds are identified, computational methods are used to optimize them into "lead" compounds with improved potency and better pharmacokinetic properties.

In Silico Lead Optimization involves making iterative modifications to a hit compound to enhance its binding affinity and other properties. This can involve fragment growing, where new chemical groups are added to the core structure to form additional favorable interactions with the target. nih.gov Molecular dynamics (MD) simulations are often used to sample the conformational space of the ligand-protein complex and calculate binding free energies, providing a more accurate prediction of affinity. nih.gov This strategy was applied to optimize N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives into potent anticancer agents. nih.gov

Scaffold Hopping is a rational design strategy that aims to identify novel molecular scaffolds that retain the key pharmacophoric features of a known active compound but have a different core structure. nih.gov This is particularly useful for discovering compounds with novel intellectual property, improved properties, or a different mechanism of action. nih.gov A successful example involved replacing the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of the drug candidate telacebec (B1166443) with a 2-(quinolin-4-yloxy)acetamide system. This led to a new series of potent inhibitors of Mycobacterium tuberculosis growth. nih.gov

Theoretical Investigations of Electronic and Optical Properties

Theoretical methods, primarily based on Density Functional Theory (DFT), are used to investigate the fundamental electronic and optical properties of this compound derivatives. These studies provide insights into molecular stability, reactivity, and light-matter interactions. mdpi.com

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Theoretical investigations of pseudo-peptides from 2-amino-2-(1H-indole-2-yl) acetamides have revealed how subtle structural changes can impact electronic properties and charge transfer processes. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. mdpi.com By calculating the electronic transitions, researchers can predict the absorption wavelengths (λmax). Studies on orcinolic acetamide derivatives have shown that the addition of different substituents can cause a significant shift in the absorption bands, which is a key aspect of their function as indicators. mdpi.com These theoretical predictions are valuable for designing molecules with specific optical properties for applications in sensing or as molecular probes.

The table below details theoretical data for related acetamide derivatives.

| Compound Class | Method | Calculated Property | Value | Significance | Source |

| Orcinolic Acetamide (B1) | TD-DFT/PBE0 | Absorption λmax | 314 nm | Predicts optical absorption wavelength. | mdpi.com |

| Orcinolic Acetamide (B2) | TD-DFT/PBE0 | Absorption λmax | 240 nm | Shows influence of substituent on optical properties. | mdpi.com |

| Acetamide Derivatives | DFT | HOMO-LUMO Gap | Varies | Indicates chemical reactivity and stability. | nih.gov |

| Indole Pseudo-Peptides | DFT | ALIE Surface | Varies | Identifies sites prone to interaction with water. | researchgate.net |

Applications in Chemical Biology and Development As Research Probes

Design and Synthesis of Fluorescent Indole-Acetamide Probes

The indole (B1671886) nucleus is inherently fluorescent, and its photophysical properties can be finely tuned through chemical modifications, making it an excellent starting point for the development of fluorescent probes. nih.gov The design of such probes often involves the strategic placement of electron-donating and electron-withdrawing groups to modulate the electronic structure of the indole ring and, consequently, its fluorescence characteristics.

Fluorogenic Properties and Tunable Emission

The fluorogenic nature of indole-acetamide probes lies in the modulation of their fluorescence in response to specific environmental cues or binding events. The emission properties of these probes, including their quantum yield and Stokes shift, can be rationally designed. For instance, the introduction of a 4-amino group on the indole ring, as in the parent compound, is expected to influence the intramolecular charge transfer (ICT) character, which is a key mechanism for environment-sensitive fluorescence.

The acetamide (B32628) sidechain at the 1-position of the indole provides a versatile handle for further functionalization. By attaching different recognition moieties to this sidechain, it is possible to create probes that exhibit a fluorescence "turn-on" or "turn-off" response upon binding to a specific analyte. For example, the synthesis of a focused library of fluorescent indole nucleoside analogues has demonstrated that modifications at various positions of the indole ring can lead to compounds with diverse and superior photophysical properties compared to commonly used fluorescent nucleosides like 2-aminopurine-2'-deoxyribonucleoside (2APN). nih.gov Studies on these analogues revealed that the presence of an electron-donating group at the 6-position of the indole can lower the brightness of the fluorescent probe. nih.gov

Below is a table summarizing the photophysical properties of some representative fluorescent indole derivatives, illustrating the tunability of their emission characteristics.

| Compound Name | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) |

| 4-Cyanoindole-2′-deoxyribonucleoside (4CIN) | 350 | 435 | 0.14 | 8,500 |

| 4-Cyano-6-aminoindole-2′-deoxyribonucleoside | 360 | 450 | 0.0067 | 6,900 |

| Methyl 6-amino-1H-indole-4-carboxylate | 350 | 480 | 0.083 | 9,000 |

| 4-Carboxy-6-aminoindole-2′-deoxyribonucleoside | 350 | 530 | 0.53 | 12,900 |

| Methyl 4-carboxylate-indole-2′-deoxyribonucleoside | 340 | 460 | 0.64 | 10,100 |

| 4-Carboxy-indole-2′-deoxyribonucleoside | 340 | 480 | 0.84 | 11,400 |

Data sourced from studies on fluorescent indole nucleoside analogues and are intended to be illustrative of the properties of the indole scaffold. nih.gov

Applications in Molecular Recognition and Bioimaging

The ability to tailor the structure of indole-acetamide probes allows for their application in highly specific molecular recognition events. The acetamide group can be modified to include functionalities that bind to specific proteins, nucleic acids, or other biomolecules. This targeted binding can then be reported through a change in the fluorescence signal, enabling the visualization and quantification of the target in complex biological samples. mdpi.com

For instance, fluorescent probes based on the indole scaffold have been successfully used for bioimaging applications, including the imaging of live cancer cells. nih.gov These probes can be designed to be cell-permeable and to accumulate in specific subcellular compartments, providing valuable information about cellular processes. The development of small, environment-sensitive fluorescent probes is crucial for applications such as the study of transmembrane peptides, where the probe's fluorescence readout can distinguish its location within the hydrophobic core of a lipid bilayer or at the membrane surface. nih.gov

Utilization as Chemical Probes for Target Identification and Validation

Chemical probes are indispensable tools for elucidating the function of proteins and for validating them as potential therapeutic targets. nih.gov The indole-acetamide scaffold can be adapted to create potent and selective inhibitors of specific enzymes or to modulate protein-protein interactions.

Interrogation of Biological Processes and Pathways

By designing indole-acetamide derivatives that target specific proteins within a biological pathway, researchers can investigate the role of that protein in cellular processes. For example, a library of indole-3-acetamide (B105759) derivatives was synthesized and screened for their inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. nih.gov In silico docking studies helped to understand the binding modes of these compounds within the active site of the enzyme. nih.gov Such studies can identify lead compounds for the development of therapeutics for metabolic disorders.

Furthermore, the identification of the indole-3-acetamide (IAM) pathway for the biosynthesis of the plant hormone indole-3-acetic acid (IAA) in plant-associated fungi highlights the importance of this chemical motif in natural biological systems. mdpi.com Understanding these pathways can provide insights into plant-microbe interactions and a basis for developing new agrochemicals.

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. Small molecules that can modulate PPIs are therefore of great interest as research tools and potential therapeutics. mdpi.comnih.gov The indole scaffold has been featured in molecules designed to inhibit PPIs. For example, indole-2-carboxylic acid derivatives have been developed as selective inhibitors of the anti-apoptotic protein Mcl-1, disrupting its interaction with pro-apoptotic partners and inducing cell death in cancer cells. nih.gov

The acetamide portion of 2-(4-Amino-1H-indol-1-YL)acetamide provides a synthetic vector to attach functionalities that can either disrupt or stabilize specific PPIs. By creating bifunctional molecules, where one part binds to a target protein and the other recruits a partner protein, it is possible to induce proximity effects that can lead to protein degradation (e.g., PROTACs) or the activation of signaling pathways.

Development for Biosensing and Analytical Applications

The unique properties of the indole-acetamide scaffold also lend themselves to the development of sophisticated biosensors for a variety of analytical applications. These can range from simple colorimetric or fluorescent assays to more complex electrochemical sensors.

Enzyme-based biosensors often rely on the specific catalytic activity of an enzyme to detect a target analyte. mdpi.com An indole-acetamide derivative could be designed as a substrate for a specific enzyme, where the enzymatic conversion leads to a measurable signal. For example, electrochemical biosensors have been developed for the detection of indole-3-acetic acid (IAA) in plants, allowing for continuous in vivo monitoring of this important hormone.

Furthermore, whole-cell biosensors can be engineered to respond to specific indole metabolites. These biosensors typically incorporate a receptor that recognizes the target molecule and a reporter system that generates a detectable signal, such as fluorescence. Such systems are valuable for screening for microbial strains that produce or metabolize specific indole compounds and for studying the role of these molecules in microbial communities and host-microbe interactions.

Indole-Acetamide Compounds in Plant Biology Research (e.g., Auxin Biosynthesis Pathway Inhibition)

Indole-acetamide compounds represent a significant area of investigation in plant biology, primarily due to their connection to the biosynthesis of auxin, a class of plant hormones essential for virtually every aspect of plant growth and development. While research into a broad range of synthetic indole-acetamide derivatives is ongoing, the most extensively studied compound in this family is indole-3-acetamide (IAM), a naturally occurring precursor to the principal auxin, indole-3-acetic acid (IAA). nih.govnih.gov Understanding the role and metabolic fate of IAM provides a foundational framework for exploring the potential of other indole-acetamide compounds, including synthetic variants like this compound, as tools for modulating plant growth.

The primary route for auxin production in plants is the indole-3-pyruvic acid (IPyA) pathway, which converts L-tryptophan into IAA. researchgate.net However, several alternative or parallel pathways exist, including the indole-3-acetamide pathway. nih.govmdpi.com In this pathway, tryptophan is converted to IAM, which is then hydrolyzed by an enzyme called IAM hydrolase (AMI1 in Arabidopsis thaliana) to produce IAA. frontiersin.orgoup.com While initially identified in plant-associated bacteria like Agrobacterium tumefaciens, evidence now confirms that this pathway is endogenous to plants. nih.gov

The accumulation of indole-3-acetamide has been shown to have significant physiological consequences for plants. Elevated levels of IAM can curtail growth, not by promoting auxin-like activity, but by acting as a growth-repressing counterpart to IAA. nih.govresearchgate.net This effect is linked to the induction of stress-related responses, including the biosynthesis of abscisic acid (ABA), a hormone involved in mediating abiotic stress tolerance. oup.comfrontiersin.org The accumulation of IAM can lead to the reprogramming of numerous stress-related genes. nih.gov For instance, research in Arabidopsis thaliana has demonstrated that mutants with impaired IAM hydrolase activity (ami1 mutants) exhibit increased susceptibility to osmotic stress. nih.gov

Furthermore, the accumulation of IAM has been observed to repress the expression of genes related to ribosome biogenesis, which is fundamental for cell growth and proliferation. nih.gov This suggests that IAM, or a derivative, may function as a signaling molecule that integrates stress responses with growth regulation. nih.gov The transcriptional regulation of the AMI1 gene itself is responsive to various stimuli. For example, while IAA application only weakly represses AMI1 transcription, treatment with IAM significantly induces its expression, suggesting a feedback mechanism to maintain hormonal homeostasis. oup.com

The study of indole-acetamide compounds and their influence on the auxin biosynthesis pathway offers valuable insights into plant development and stress physiology. By understanding how compounds like indole-3-acetamide modulate auxin levels and interact with other hormonal pathways, researchers can develop novel strategies for agricultural applications. The potential for synthetic indole-acetamide derivatives to act as specific inhibitors or modulators of auxin biosynthesis or signaling remains an active area of research.

Future Directions and Research Gaps for 2 4 Amino 1h Indol 1 Yl Acetamide Research

Exploration of Novel Synthetic Routes for Structural Diversity

A significant research gap in the advancement of 2-(4-Amino-1H-indol-1-YL)acetamide chemistry is the limited number of synthetic methodologies tailored to this specific scaffold. While numerous methods exist for the functionalization of the indole (B1671886) core, direct and versatile routes to concurrently install substituents at the C4 and N1 positions, particularly the 4-amino and N1-acetamide groups, remain an area ripe for innovation. Future synthetic efforts should focus on developing novel strategies that allow for the efficient and modular construction of a diverse library of analogs.

Key areas for exploration include:

Advanced C-H Functionalization: Transition-metal catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various functional groups onto the indole nucleus, including the challenging C4 position. nih.govhilarispublisher.com Future work should aim to adapt and optimize these methods, employing catalysts based on palladium, rhodium, copper, or iridium, to directly install the amino group or a precursor at the C4-position of an N1-acetamidoindole. nih.govhilarispublisher.com The use of directing groups could facilitate regioselective functionalization, offering precise control over the substitution pattern. nih.gov

Metal-Free Borylation and Annulation: The development of metal-free synthetic routes is crucial for producing compounds intended for pharmaceutical use, avoiding potential metal contamination. nih.gov Exploring chelation-assisted C-H borylation at the C4-position, followed by subsequent amination, could provide a clean and efficient pathway to the 4-aminoindole core. nih.gov Furthermore, gold-catalyzed annulation strategies could be investigated for the construction of the indole ring system with pre-installed functional handles for subsequent elaboration into the desired 4-amino and N1-acetamide moieties.

Multi-Component Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step, which is ideal for generating large and diverse chemical libraries. nih.govresearchgate.net Designing novel MCRs that incorporate the key structural elements of this compound would be a significant step forward. This could involve the development of one-pot procedures that combine starting materials to directly assemble the substituted indole-acetamide core. nih.govresearchgate.net

By expanding the synthetic toolbox, researchers will be able to generate a wide array of analogs with diverse substituents on both the indole ring and the acetamide (B32628) side chain. This structural diversity is paramount for systematically exploring the structure-activity relationships (SAR) and identifying compounds with optimized pharmacological properties.

Integration of Advanced Computational Methodologies for Predictive Design

To accelerate the discovery and optimization of bioactive this compound derivatives, the integration of advanced computational methodologies is indispensable. In silico approaches can provide valuable insights into the potential biological activities and pharmacokinetic properties of novel compounds, thereby guiding synthetic efforts and reducing the reliance on costly and time-consuming high-throughput screening.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models for indole derivatives can help predict the biological activity of newly designed analogs based on their physicochemical properties and structural features. nih.govnih.gov By analyzing existing data on the bioactivity of related indole compounds, these models can identify key molecular descriptors that correlate with a desired pharmacological effect, enabling the rational design of more potent and selective molecules. nih.govnih.gov

Molecular Docking and Virtual Screening: Molecular docking simulations can be employed to predict the binding modes of this compound analogs within the active sites of various biological targets. researchgate.nettandfonline.com This information is crucial for understanding the molecular basis of their activity and for designing derivatives with improved binding affinities and selectivities. Virtual screening of large compound libraries against specific protein targets can also help to identify novel starting points for drug discovery. researchgate.nettandfonline.com

Pharmacophore Modeling and 3D-QSAR: Creating pharmacophore models based on the structural features of known active indole derivatives can guide the design of new compounds with a higher probability of biological activity. 3D-QSAR studies, which consider the three-dimensional arrangement of atoms, can provide more detailed insights into the SAR and help to refine the design of novel analogs with enhanced potency.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a critical component of modern drug discovery. By computationally evaluating the drug-like properties of virtual compounds, researchers can prioritize the synthesis of candidates with favorable pharmacokinetic profiles, thereby increasing the likelihood of success in later stages of development.

The synergy between computational prediction and experimental validation will be key to efficiently navigating the vast chemical space of this compound derivatives and identifying promising lead compounds for further investigation.

Discovery of Unexplored Biological Targets and Mechanisms

While the indole scaffold is known to interact with a wide range of biological targets, the specific pharmacological profile of this compound remains largely uncharacterized. A significant research gap exists in identifying its primary molecular targets and elucidating its mechanism of action. Future research should employ a multi-pronged approach to uncover the therapeutic potential of this compound class.

Potential avenues for investigation include:

Broad-Based Phenotypic Screening: Initial studies should involve broad phenotypic screening in various disease models to identify potential therapeutic areas. This could include assays for anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, building upon the known pharmacological profiles of other indole derivatives. hilarispublisher.comresearchgate.net

Target Deconvolution: Once a promising biological activity is identified, target deconvolution studies will be necessary to pinpoint the specific molecular target(s) responsible for the observed effect. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be utilized to identify the protein binding partners of this compound derivatives.

Exploration of Novel Target Classes: Researchers should not limit their investigations to well-established indole targets. The unique substitution pattern of this scaffold may confer affinity for novel or underexplored protein families. For instance, the role of indoleamines and their metabolites in modulating immune responses through targets like indoleamine 2,3-dioxygenase (IDO1) presents an intriguing avenue for exploration. mdpi.com

Investigation of N1-Substitution Effects: The N1-acetamide group can significantly influence the electronic properties and steric profile of the indole ring, potentially leading to novel pharmacological activities. Studies on other N1-substituted indoles have demonstrated their potential as melatoninergic ligands, highlighting the importance of exploring the impact of this substitution on receptor binding and downstream signaling pathways. nih.govacs.org

A systematic and unbiased approach to target identification and mechanism-of-action studies will be crucial for defining the therapeutic niche of this compound and its analogs.

Development of Indole-Acetamide Hybrids for Multi-Targeting Approaches

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological pathways. nih.gov The this compound scaffold is an excellent starting point for the design of such hybrid molecules.

Future research in this area should focus on:

Rational Design of Hybrid Molecules: By covalently linking the this compound core to other known pharmacophores, it is possible to create novel hybrid compounds with dual or multiple modes of action. For example, combining this scaffold with moieties known to inhibit key enzymes in cancer progression, such as kinases or histone deacetylases, could lead to synergistic antitumor effects. mdpi.commdpi.com

Application in Neurodegenerative Diseases: Indole derivatives have shown promise in the treatment of neurodegenerative diseases by targeting pathways involved in oxidative stress, protein aggregation, and neuroinflammation. hilarispublisher.comnih.gov Hybrid molecules incorporating the this compound structure with fragments that inhibit cholinesterases or beta-amyloid aggregation could offer a multi-pronged approach to treating Alzheimer's disease. nih.gov

Structure-Activity Relationship Studies of Hybrids: A systematic investigation of the SAR of these hybrid compounds is essential to optimize their activity against multiple targets. This will involve synthesizing a library of hybrids with different linkers and pharmacophoric groups and evaluating their biological activity in relevant assays.

Pharmacokinetic Profiling of Hybrids: A key challenge in the development of hybrid drugs is achieving a balanced pharmacokinetic profile for the different pharmacophoric components. Future studies must carefully evaluate the ADMET properties of any newly synthesized indole-acetamide hybrids to ensure their suitability for in vivo applications.

The development of indole-acetamide hybrids represents a promising strategy to address the complexity of modern diseases and to develop more effective and safer therapeutic agents.

Leveraging Chemical Biology Tools for Deeper Mechanistic Understanding

To gain a more profound understanding of the biological effects of this compound and its derivatives at the molecular level, the application of sophisticated chemical biology tools is essential. These tools can provide insights into target engagement, cellular localization, and the downstream consequences of target modulation.

Key chemical biology approaches to be explored include:

Design and Synthesis of Chemical Probes: The development of chemical probes based on the this compound scaffold will be instrumental in mechanistic studies. These probes could include:

Affinity-based probes: Biotinylated or otherwise tagged analogs for use in pull-down assays to identify protein binding partners.

Fluorescent probes: To visualize the subcellular localization of the compound and its targets.

Photoaffinity probes: To covalently label binding partners upon photoactivation, facilitating their identification.

Activity-Based Protein Profiling (ABPP): ABPP can be used to identify the enzymatic targets of this compound derivatives in complex biological systems. This technique utilizes reactive probes that covalently modify the active site of enzymes, allowing for their enrichment and identification by mass spectrometry.

Cellular Thermal Shift Assays (CETSA): CETSA can be used to confirm target engagement in living cells by measuring the change in the thermal stability of a target protein upon ligand binding.

"Click" Chemistry: The use of bioorthogonal "click" chemistry can facilitate the labeling and tracking of this compound derivatives in biological systems, enabling studies on their uptake, distribution, and metabolism.

By employing these powerful chemical biology tools, researchers can move beyond simply identifying biological activities and gain a detailed, mechanistic understanding of how this compound and its analogs exert their effects, which is crucial for their translation into viable therapeutic candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-amino-1H-indol-1-yl)acetamide?

- Methodological Answer : The synthesis typically involves two key steps:

Indole Core Formation : Cyclization of phenylhydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., Fischer indole synthesis) .

Substitution at the 1-Position : Reaction of the indole derivative with chloroacetamide or activated acetamide precursors in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF or DMSO. Coupling agents such as EDC/HOBt may enhance yield .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the indole NH (δ ~10-12 ppm), acetamide carbonyl (δ ~165-170 ppm), and aromatic protons (δ ~6.5-8.5 ppm). The 4-amino group typically shows a broad singlet at δ ~5-6 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 230.1 for C₁₀H₁₁N₃O) .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation products via HPLC and LC-MS .

- pH-Dependent Stability : Use phosphate-buffered solutions (pH 3–9) and analyze degradation kinetics .

Advanced Research Questions

Q. What strategies optimize the introduction of the 4-amino group on the indole ring while minimizing side reactions?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) during synthesis to prevent undesired substitutions. Deprotect later using TFA .

- Catalytic Amination : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) in ammonia-saturated solvents for regioselective amination .

- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and reagent stoichiometry to identify optimal conditions .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Compare cell lines (e.g., HEK293 vs. HeLa), concentrations (IC₅₀ vs. IC₉₀), and incubation times. Validate with positive controls (e.g., kinase inhibitors) .

- Metabolite Screening : Use LC-MS to rule out degradation products or active metabolites influencing results .

- Computational Validation : Perform molecular docking (AutoDock Vina) to assess binding consistency with target proteins (e.g., kinases, GPCRs) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like Schrödinger Suite or GOLD to model binding poses with receptors (e.g., serotonin receptors). Focus on hydrogen bonding between the 4-amino group and active-site residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate binding stability and conformational changes .

- QSAR Modeling : Train models using indole-acetamide derivatives’ biological data to predict activity against new targets .

Q. How does the 4-amino substituent influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Solubility Enhancement : The amino group improves aqueous solubility (logP reduction) but may require salt formation (e.g., HCl salt) for in vivo studies .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Compare half-life (t₁/₂) with non-amino analogs .

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to evaluate intestinal absorption .

Q. What are advanced strategies to improve target selectivity while retaining potency?

- Methodological Answer :

- Bioisosteric Replacement : Replace the acetamide group with sulfonamide or urea moieties to alter binding interactions .

- Fragment-Based Drug Design : Screen fragment libraries to identify complementary groups that enhance affinity for the target over off-target proteins .

- Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues in the target’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.